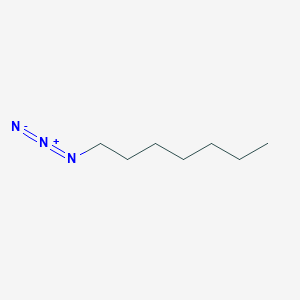

1-Azidoheptane

Descripción

Propiedades

IUPAC Name |

1-azidoheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3/c1-2-3-4-5-6-7-9-10-8/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKLDSLIWBUFOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Azidoheptane can be synthesized through the nucleophilic substitution reaction of heptyl halides (such as heptyl bromide) with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction typically proceeds under mild conditions, with the azide ion (N₃⁻) displacing the halide ion (Br⁻) to form the azide compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent transformation for 1-azidoheptane, forming 1,4-disubstituted triazoles with terminal alkynes. This reaction proceeds under mild conditions with high regioselectivity and efficiency .

Mechanism :

-

Copper coordination : Cu(I) activates the alkyne, forming a copper acetylide intermediate.

-

Cycloaddition : The azide undergoes a stepwise [3+2] cycloaddition with the activated alkyne, forming a six-membered copper-bound transition state.

-

Protonation : Loss of copper yields the 1,4-triazole product .

Example Reaction :

this compound reacts with 1-hexyne in the presence of a Cu(I) catalyst (e.g., [(SIPr)CuCl]) to produce 4-butyl-1-heptyl-1H-1,2,3-triazole in 83% yield .

| Azide | Alkyne | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|

| This compound | 1-Hexyne | [(SIPr)CuCl] | RT, 6 days, DMSO/H₂O | 4-Butyl-1-heptyl-1H-1,2,3-triazole | 83% |

Staudinger Reaction

This compound participates in the Staudinger reaction with trialkyl/aryl phosphines, forming iminophosphorane intermediates that hydrolyze to primary amines .

Mechanism :

-

Nucleophilic attack : Triphenylphosphine reacts with the terminal nitrogen of the azide, releasing N₂ and forming an iminophosphorane.

-

Hydrolysis : The iminophosphorane reacts with water to yield heptylamine and triphenylphosphine oxide .

General Reaction :

| Azide | Phosphine | Product | Byproduct |

|---|---|---|---|

| This compound | Triphenylphosphine | Heptylamine | Triphenylphosphine oxide |

Rhodium-Catalyzed Transannulation

Triazoles derived from this compound (via CuAAC) undergo transannulation with nitriles under Rh(II) catalysis to form imidazoles . While not a direct reaction of the azide itself, this highlights its utility in multi-step syntheses.

Example :

4-Butyl-1-heptyl-1H-1,2,3-triazole reacts with benzonitrile and Rh₂(OAc)₄ to yield N-heptylimidazole derivatives .

Thermal Stability and Decomposition

Though this compound is generally stable in solution, alkyl azides can decompose exothermically under extreme heat or mechanical stress, releasing nitrogen gas . No specific decomposition pathways for this compound are documented in the literature, but analogous compounds suggest potential hazards.

Aplicaciones Científicas De Investigación

Organic Synthesis

Precursor for Amines

1-Azidoheptane serves as a crucial precursor for synthesizing primary amines. Through reduction reactions, the azide group can be converted into amine functionalities, which are valuable intermediates in organic chemistry. This transformation is significant for developing pharmaceuticals and other bioactive compounds.

Synthesis of Complex Molecules

The azide group in this compound allows it to participate in various nucleophilic substitution reactions. It can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures .

Materials Science

Modification of Polymers

In materials science, this compound is utilized for modifying polymers. The azide functionality enables cross-linking reactions that enhance the mechanical properties and thermal stability of polymeric materials. This application is particularly relevant in developing advanced materials with tailored properties for specific applications.

Development of Smart Materials

The unique reactivity of azides allows for the creation of "smart" materials that can respond to environmental stimuli. For instance, this compound can be incorporated into polymer matrices, enabling controlled release mechanisms or self-healing properties when exposed to light or heat .

Chemical Biology

Bioconjugation Techniques

this compound plays a vital role in bioconjugation through click chemistry, where its azide group can selectively react with alkynes to form stable triazole linkages. This reaction is highly efficient and specific, making it valuable for labeling biomolecules and studying biological interactions .

Probes for Biomolecular Interactions

In chemical biology, azide-containing compounds like this compound are employed as probes to investigate biomolecular interactions. Their ability to selectively tag biomolecules facilitates the study of complex biological processes and pathways, contributing to advancements in drug discovery and development .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing novel bioactive compounds. The azide was reduced to form primary amines that were subsequently used in coupling reactions to develop new pharmacologically active molecules. The efficiency of this method highlighted the potential of this compound as a versatile building block in medicinal chemistry.

Case Study 2: Polymer Modification

Research involving this compound showed its effectiveness in modifying polyacrylate films. By incorporating the azide into the polymer matrix, researchers achieved enhanced mechanical properties and improved thermal stability. The study illustrated how azide chemistry could lead to innovative solutions in material design.

Mecanismo De Acción

The mechanism of action of 1-azidoheptane primarily involves its reactivity as an azide compound. The azide group is a good nucleophile and can participate in nucleophilic substitution reactions. Additionally, it can be reduced to form primary amines, which are valuable intermediates in organic synthesis .

Comparación Con Compuestos Similares

Physical Properties

Table 1 compares 1-azidoheptane with shorter- and longer-chain aliphatic azides (C₅–C₈) in density, refractive index, and viscosity :

| Compound | Density (g/cm³) | Refractive Index | Viscosity (mPa·s) |

|---|---|---|---|

| 1-Azidopentane (C₅) | 0.89 | 1.422 | 1.8 |

| 1-Azidohexane (C₆) | 0.88 | 1.425 | 1.9 |

| This compound (C₇) | 0.88 | 1.428 | 2.1 |

| 1-Azidooctane (C₈) | 0.87 | 1.430 | 2.3 |

Trends :

- Density decreases marginally with increasing chain length due to reduced molecular packing efficiency.

- Refractive index and viscosity increase with chain length, reflecting stronger van der Waals interactions.

Elemental Composition and Thermodynamics

Table 2 summarizes elemental analysis and heats of combustion :

| Compound | Carbon (%) | Hydrogen (%) | Nitrogen (%) | ΔH°combustion (kJ/mol) |

|---|---|---|---|---|

| 1-Azidopentane | 53.2 | 9.6 | 37.1 | -4,320 |

| 1-Azidohexane | 56.7 | 10.7 | 29.8 | -4,650 |

| This compound | 59.5 | 10.7 | 29.8 | -4,980 |

| 1-Azidooctane | 61.9 | 11.1 | 27.1 | -5,310 |

Key Observations :

- Nitrogen content decreases with chain elongation, while carbon content rises.

- Heats of combustion become more exothermic with increased chain length, consistent with higher energy release from longer hydrocarbons.

Spectroscopic Characteristics

Infrared Spectroscopy :

All aliphatic azides exhibit a strong azide (-N₃) stretch near 2100–2120 cm⁻¹. For this compound, this band appears at 2105 cm⁻¹, comparable to 1-azidohexane (2108 cm⁻¹) and 1-azidooctane (2103 cm⁻¹) .

NMR Data :

this compound’s ¹H NMR shows a triplet at δ 3.25 ppm (N₃-CH₂-) and a triplet at δ 1.55 ppm (-CH₂-CH₂-N₃), with ¹³C NMR signals at δ 51.2 (N₃-CH₂) and δ 22–31 for alkyl carbons . These patterns are consistent across homologs, with chemical shifts varying slightly due to chain length.

Reactivity and Functional Performance

Click Chemistry Efficiency

In CuAAC reactions, this compound reacts with terminal alkynes (e.g., 1-hexyne) to form triazoles in 83–96% yields . While comparable to aromatic azides (e.g., (azidomethyl)benzene, 89–98% yields ), aliphatic azides like this compound exhibit slower reaction kinetics due to reduced electron-withdrawing effects .

Polymer Modification

This compound enhances HTPB’s mechanical properties in solid propellants by introducing cross-linking sites. Its performance is superior to shorter-chain azides (e.g., 1-azidopentane) due to better hydrophobic compatibility with HTPB .

Actividad Biológica

1-Azidoheptane (C7H15N3) is an organic compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azide functional group (-N3) attached to a heptane chain. Its molecular structure can be depicted as follows:

This compound's unique properties arise from the azide group, which is known for its reactivity and ability to participate in various chemical reactions, including click chemistry.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anticancer agent, antimicrobial properties, and effects on cellular mechanisms.

Anticancer Activity

Recent studies have indicated that compounds containing azide groups can exhibit significant anticancer activity. For instance, the incorporation of azide moieties into various molecular frameworks has been linked to enhanced cytotoxicity against cancer cell lines. A comparative analysis of the IC50 values for different azido compounds demonstrates the potential of this compound in this context.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | PC3 (Prostate) | 25.5 | |

| This compound | A375 (Skin) | 30.0 | |

| Cisplatin | PC3 | 30.11 | |

| Cisplatin | A375 | 21.86 |

The data indicates that this compound exhibits comparable or superior cytotoxicity against certain cancer cell lines compared to standard chemotherapeutics like cisplatin.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial applications. Research has explored its efficacy against various bacterial strains, with findings suggesting that azides can disrupt bacterial cell membranes or interfere with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | >512 | |

| Enterococcus faecalis | >512 |

The antimicrobial activity of this compound suggests its potential utility in developing new antibacterial agents, particularly in an era of increasing antibiotic resistance.

The mechanisms underlying the biological activities of this compound are multifaceted. Studies indicate that the azide group can facilitate the formation of reactive nitrogen species (RNS), which may induce apoptosis in cancer cells through oxidative stress pathways. Additionally, the disruption of bacterial cell integrity through membrane interaction is a proposed mechanism for its antimicrobial effects.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- Study on Anticancer Activity : A study evaluated the effects of various azide-containing compounds on prostate and skin cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation through mechanisms involving caspase activation and ROS production .

- Antimicrobial Efficacy : Research investigating the antimicrobial properties of alkyl azides demonstrated that compounds like this compound exhibited selective inhibition against Gram-positive bacteria while showing limited effects on Gram-negative strains .

Q & A

Q. How should large datasets (e.g., kinetic studies of this compound reactions) be structured in supplementary materials?

- Methodological Answer : Raw data (e.g., time-concentration profiles) should be archived in machine-readable formats (CSV, XYZ). Summarize key findings in pivot tables or heatmaps, with metadata explaining experimental conditions. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs .

Ethical and Reproducibility Considerations

Q. What frameworks ensure ethical rigor in studies involving hazardous compounds like this compound?

Q. How can researchers enhance the reproducibility of this compound-based experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.